Methyl 4-(((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)carbamoyl)benzoate
Description
Methyl 4-(((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)carbamoyl)benzoate is a heterocyclic compound featuring a fused pyranopyrazole core. Key structural elements include:
- Pyranopyrazole scaffold: A bicyclic system combining pyran (oxygen-containing six-membered ring) and pyrazole (five-membered aromatic ring with two adjacent nitrogen atoms).
- 1-Methyl substitution: A methyl group at position 1 stabilizes the pyrazole ring and influences conformational flexibility.
Properties
IUPAC Name |
methyl 4-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-20-15-7-8-24-10-13(15)14(19-20)9-18-16(21)11-3-5-12(6-4-11)17(22)23-2/h3-6H,7-10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAHWTKQTPFQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach is the reaction of 1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine with methyl 4-carbamoylbenzoate under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 4-(((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)carbamoyl)benzoate may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 4-(((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)carbamoyl)benzoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations in Ester Groups
Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (CAS 2133444-68-3) and Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (CAS 518990-21-1) are close analogs. Both lack the carbamoyl benzoate group but share the pyranopyrazole core.
- Similarity Indices : 0.77 (methyl ester) and 0.79 (ethyl ester) compared to the target compound .
- Key Differences: Methyl/Ester vs. Carbamoyl Benzoate: The absence of the carbamoyl benzoate group reduces molecular weight and alters solubility. Methyl and ethyl esters are more lipophilic than the carbamoyl-linked benzoate.
Heteroatom Substitution in the Pyran Ring
Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate replaces the pyran oxygen with sulfur, forming a thiopyrano ring.
- Functional Implications: Thiopyrano derivatives often exhibit enhanced metabolic stability and distinct pharmacokinetic profiles compared to oxygen-containing analogs.
Carbamoyl vs. Amine Functionality
The amine precursor (1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine () lacks the carbamoyl benzoate group.
- Key Differences: Amine Reactivity: The primary amine can participate in nucleophilic reactions, whereas the carbamoyl group in the target compound is less reactive but offers hydrogen-bonding sites.
Multi-Component Reactions (MCRs)
Pyranopyrazole derivatives are commonly synthesized via MCRs. For example:
- describes a four-component reaction to form pyranopyrazole intermediates, followed by acetylation to introduce substituents .
- highlights α,β-unsaturated ketones as intermediates for pyrazole derivatives, with malononitrile or cyanoacetamide used to extend conjugation .
Target Compound Synthesis : Likely involves acylation of the amine precursor () with 4-(chlorocarbonyl)benzoic acid methyl ester, followed by purification.
Comparative Data Table
Biological Activity
Methyl 4-(((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)carbamoyl)benzoate is a complex organic compound with potential biological activities. It is part of a class of fused heterocyclic compounds that have garnered attention for their pharmacological properties. This article reviews the biological activity of this compound based on current research findings.
- Molecular Formula : CHNO
- Molecular Weight : 355.4 g/mol
- CAS Number : 1797861-04-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects.
Antitumor Activity
Several studies have highlighted the antitumor potential of compounds related to the pyrazole framework:
- Case Study : A derivative of glycyrrhetinic acid with a similar structure exhibited significant antitumor activity across multiple cancer cell lines, with IC values ranging from 5.19 to 11.72 µM. This suggests that modifications to the pyrazole structure can enhance anticancer properties significantly .
- Mechanism of Action : The mechanism behind the antitumor activity often involves apoptosis induction in cancer cells. Flow cytometry and trypan blue exclusion assays have been utilized to confirm these effects in related compounds .
Antimicrobial Activity
Research has also indicated that compounds with similar structural features possess antimicrobial properties:
- Study Findings : A series of flavone/isoxazole fused heterocycles were evaluated for their antimicrobial activity against various bacterial strains. Compounds showed moderate to high inhibition rates, suggesting that structural modifications can lead to enhanced antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity:
| Structural Feature | Activity Implication |
|---|---|
| Tetrahydropyrano ring | Enhances lipophilicity and cellular permeability |
| Pyrazole moiety | Contributes to antitumor and antimicrobial activity |
| Carbamoyl group | May influence binding affinity to biological targets |
Research Findings
Recent research has focused on the synthesis and evaluation of various derivatives of the compound:
- Synthesis Techniques : Novel synthetic routes have been developed to create derivatives with improved biological profiles. These include cyclization reactions and modifications at the nitrogen positions .
- Biological Testing : In vitro assays have been conducted to assess the cytotoxicity and selectivity of these derivatives against cancer cell lines compared to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
